4-(4-methoxyphenyl)-11-methyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one
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Overview
Description
4-(4-Methoxyphenyl)-11-methyl-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-2-one is a complex organic compound with a unique structure that combines elements of benzofuran and chromenone
Preparation Methods
The synthesis of 4-(4-methoxyphenyl)-11-methyl-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-2-one can be achieved through multicomponent condensation reactions. One approach involves the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid. The reaction proceeds in two steps: initial interaction of the starting materials in acetonitrile (MeCN) followed by the formation of the furylacetic acid moiety in acidic media .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of methoxy and methyl groups allows for potential oxidation reactions.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The aromatic rings in the structure can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
4-(4-Methoxyphenyl)-11-methyl-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-2-one has several scientific research applications:
Chemistry: It is used in the synthesis of various heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Due to its potential biological activity, it is studied for its therapeutic properties.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-11-methyl-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds include other benzofuran and chromenone derivatives. For example:
5-(4-Methoxyphenyl)-7H-furo[3,2-g]chromen-7-ones: These compounds share a similar core structure but differ in their substituents and specific properties.
2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid: This compound has a similar furochromen structure but with different functional groups. The uniqueness of 4-(4-methoxyphenyl)-11-methyl-6,7,8,9-tetrahydro-2H-
Properties
Molecular Formula |
C23H20O4 |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-11-methyl-6,7,8,9-tetrahydro-[1]benzofuro[3,2-g]chromen-2-one |
InChI |
InChI=1S/C23H20O4/c1-13-22-18(16-5-3-4-6-20(16)26-22)11-19-17(12-21(24)27-23(13)19)14-7-9-15(25-2)10-8-14/h7-12H,3-6H2,1-2H3 |
InChI Key |
LHDFNUFTRGMTBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC3=C1OC4=C3CCCC4)C(=CC(=O)O2)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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